molecular formula C10H9FO4 B8328959 2-(4-Fluorobenzyl)malonic acid

2-(4-Fluorobenzyl)malonic acid

Cat. No. B8328959
M. Wt: 212.17 g/mol
InChI Key: HRPSEODMBMFQQQ-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

The title compound was prepared by substituting 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 39: step a) with 5-(4-fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 42: step a) then following the procedure described for the preparation of 2-(benzo[b]thiophen-2-ylmethyl)malonic acid (Intermediate 39: step b).
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S1C(CC2C(=O)OC(C)(C)OC2=O)=CC2C=CC=CC1=2.S1C(CC(C(O)=O)C(O)=O)=CC2C=CC=CC1=2.[F:38][C:39]1[CH:55]=[CH:54][C:42]([CH2:43][CH:44]2[C:49](=[O:50])[O:48]C(C)(C)[O:46][C:45]2=[O:53])=[CH:41][CH:40]=1>>[F:38][C:39]1[CH:40]=[CH:41][C:42]([CH2:43][CH:44]([C:45]([OH:53])=[O:46])[C:49]([OH:50])=[O:48])=[CH:54][CH:55]=1

Inputs

Step One
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC1C(OC(OC1=O)(C)C)=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Four
Name
Intermediate 42
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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